molecular formula C24H32O3 B1335046 4-(Hexyloxy)phenyl 4-pentylbenzoate CAS No. 50802-52-3

4-(Hexyloxy)phenyl 4-pentylbenzoate

Cat. No. B1335046
CAS RN: 50802-52-3
M. Wt: 368.5 g/mol
InChI Key: QOSDDNTYRMLJLY-UHFFFAOYSA-N
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Description

“4-(Hexyloxy)phenyl 4-pentylbenzoate” is a synthetic organic compound . It is also known as HPB or HPPB. It has a chemical structure of 4-pentylphenyl ester of 4-pentylbenzoate .


Synthesis Analysis

The synthesis of “4-(Hexyloxy)phenyl 4-pentylbenzoate” could involve a multistep process. The synthesis of polysubstituted benzenes, like this compound, often requires careful planning of the sequence of reactions . The order in which reactions are carried out can be critical to the success of the overall scheme .


Molecular Structure Analysis

The molecular formula of “4-(Hexyloxy)phenyl 4-pentylbenzoate” is C24H32O3 . Its average mass is 368.509 Da and its monoisotopic mass is 368.235138 Da .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “4-(Hexyloxy)phenyl 4-pentylbenzoate” could be complex and require a working knowledge of many organic reactions . The introduction of a new substituent is strongly affected by the directing effects of other substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(Hexyloxy)phenyl 4-pentylbenzoate” include a density of 1.0±0.1 g/cm³, boiling point of 491.7±38.0 °C at 760 mmHg, and a flash point of 212.4±21.4 °C . It has 3 hydrogen bond acceptors, 0 hydrogen bond donors, and 13 freely rotating bonds .

Scientific Research Applications

1. Crystallography and Material Science

  • Summary of the Application : The compound “4-(Hexyloxy)phenyl 4-pentylbenzoate” is used in the field of crystallography and material science. It has been studied for its crystal and molecular structure .
  • Methods of Application : The molecular and crystal structure of this compound was determined using X-ray diffraction .
  • Results or Outcomes : This compound forms a nematic phase upon melting. The crystal structure is stabilized by weak directional interactions: hydrogen bonds with the participation of the terminal O atom of the ester group and the C-H group of one of the benzene rings and C-H…π-system interactions .

2. Preparation of Liquid Crystalline Phenyl Benzoate Derivatives

  • Summary of the Application : The compound is used in the synthesis of liquid crystalline phenyl benzoate derivatives .
  • Methods of Application : The compound is used as a starting material in the synthesis of these derivatives .
  • Results or Outcomes : The synthesized derivatives exhibit mesomorphic properties and are used in various fields including information display systems, thermography, holography, gas-liquid chromatography or spectroscopy, medicine, polymer chemistry, laser technology, opto- and microelectronics .

properties

IUPAC Name

(4-hexoxyphenyl) 4-pentylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32O3/c1-3-5-7-9-19-26-22-15-17-23(18-16-22)27-24(25)21-13-11-20(12-14-21)10-8-6-4-2/h11-18H,3-10,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOSDDNTYRMLJLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4068587
Record name Benzoic acid, 4-pentyl-, 4-(hexyloxy)phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4068587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Hexyloxy)phenyl 4-pentylbenzoate

CAS RN

50802-52-3
Record name Benzoic acid, 4-pentyl-, 4-(hexyloxy)phenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50802-52-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 4-pentyl-, 4-(hexyloxy)phenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050802523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid, 4-pentyl-, 4-(hexyloxy)phenyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzoic acid, 4-pentyl-, 4-(hexyloxy)phenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4068587
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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